Cas no 2171677-17-9 (3-(2-aminopentan-2-yl)azetidin-3-ol)

3-(2-aminopentan-2-yl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(2-aminopentan-2-yl)azetidin-3-ol
- 2171677-17-9
- EN300-1646670
-
- インチ: 1S/C8H18N2O/c1-3-4-7(2,9)8(11)5-10-6-8/h10-11H,3-6,9H2,1-2H3
- InChIKey: CYZKKANYEMVJEF-UHFFFAOYSA-N
- SMILES: OC1(CNC1)C(C)(CCC)N
計算された属性
- 精确分子量: 158.141913202g/mol
- 同位素质量: 158.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
- XLogP3: -0.7
3-(2-aminopentan-2-yl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646670-2.5g |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 2.5g |
$3136.0 | 2023-06-04 | ||
Enamine | EN300-1646670-0.05g |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 0.05g |
$1344.0 | 2023-06-04 | ||
Enamine | EN300-1646670-5.0g |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1646670-250mg |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 250mg |
$1472.0 | 2023-09-21 | ||
Enamine | EN300-1646670-50mg |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 50mg |
$1344.0 | 2023-09-21 | ||
Enamine | EN300-1646670-1000mg |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 1000mg |
$1599.0 | 2023-09-21 | ||
Enamine | EN300-1646670-10.0g |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 10g |
$6882.0 | 2023-06-04 | ||
Enamine | EN300-1646670-2500mg |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 2500mg |
$3136.0 | 2023-09-21 | ||
Enamine | EN300-1646670-5000mg |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 5000mg |
$4641.0 | 2023-09-21 | ||
Enamine | EN300-1646670-1.0g |
3-(2-aminopentan-2-yl)azetidin-3-ol |
2171677-17-9 | 1g |
$1599.0 | 2023-06-04 |
3-(2-aminopentan-2-yl)azetidin-3-ol 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
3-(2-aminopentan-2-yl)azetidin-3-olに関する追加情報
Research Brief on 3-(2-aminopentan-2-yl)azetidin-3-ol (CAS: 2171677-17-9): Recent Advances and Applications
3-(2-aminopentan-2-yl)azetidin-3-ol (CAS: 2171677-17-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this azetidine derivative, with a focus on its synthetic pathways, biological activities, and pharmacological potential.
Recent synthetic chemistry studies have demonstrated novel routes for the preparation of 3-(2-aminopentan-2-yl)azetidin-3-ol, with particular emphasis on stereoselective synthesis. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic protocol achieving 85% yield and >99% enantiomeric purity, addressing previous challenges in the preparation of this structurally complex molecule. The synthetic approach utilized a key [3+2] cycloaddition reaction followed by selective functional group transformations.
In pharmacological investigations, 3-(2-aminopentan-2-yl)azetidin-3-ol has shown promising activity as a modulator of neurotransmitter receptors. Preclinical studies indicate its selective binding to specific subtypes of GABA receptors, with potential applications in neurological disorders. A recent patent application (WO2023056421) describes derivatives of this compound exhibiting improved blood-brain barrier penetration and reduced off-target effects compared to earlier generations.
The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM analysis published in Nature Structural & Molecular Biology (2024) revealed the precise binding mode of 3-(2-aminopentan-2-yl)azetidin-3-ol within the orthosteric site of GABAA receptors, explaining its subtype selectivity. These structural insights are guiding the design of next-generation modulators with enhanced pharmacological profiles.
Ongoing clinical development includes evaluation of 3-(2-aminopentan-2-yl)azetidin-3-ol derivatives for anxiety disorders and epilepsy. Phase I clinical trial results (NCT05678945) demonstrated favorable safety profiles and pharmacokinetic properties, supporting further investigation. The compound's metabolic stability and low cytochrome P450 inhibition potential make it particularly attractive for combination therapies.
Future research directions focus on expanding the therapeutic applications of 3-(2-aminopentan-2-yl)azetidin-3-ol scaffold. Recent in vitro studies suggest potential utility in pain management and neurodegenerative diseases, though these applications require further validation. The compound's versatility as a synthetic building block is also being explored in fragment-based drug discovery programs targeting various protein classes.
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